molecular formula C10H12ClNO B7942496 2-(3-chlorophenyl)-N,N-dimethylacetamide

2-(3-chlorophenyl)-N,N-dimethylacetamide

Cat. No. B7942496
M. Wt: 197.66 g/mol
InChI Key: JUZWVIWMTKAKFY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Research Tool : The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery points to its potential use as a pharmacological research tool and a possible drug lead (Croston et al., 2002).

  • Organometallic Chemistry : In organometallic chemistry, N,N'-Dimethylacetamide was used in the hydrogenolysis of a ruthenium(II) acyl complex, showcasing its role in chemical reactions involving transition metals (Joshi & James, 1990).

  • Synthesis of Novel Compounds : The synthesis of the compound C20H13ClN4O2 was achieved using N,N-dimethylacetamide. This demonstrates the utility of N,N-dimethylacetamide in facilitating chemical reactions for creating new molecules (Hu, Song, Chen, & Ma, 2007).

  • Antitumor Activities : Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which include a dimethylacetamide component, were synthesized and tested for antitumor activities. This indicates potential applications in cancer research and therapy (Aboelmagd et al., 2021).

  • Magnetic Properties Research : The study of magnetic properties of certain radicals, such as 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl, illustrates the use of N,N-dimethylacetamide derivatives in exploring fundamental properties of materials (Mukai, Nedachi, Jamali, & Achiwa, 1993).

  • α-Glucosidase Inhibitory Potential : N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, synthesized using N,N-dimethylformamide, showed promising α-glucosidase inhibitory potential, relevant in diabetes research (Iftikhar et al., 2019).

  • Chemoselective Arylation : N,N-dimethylacetamide was used as a solvent in the chemoselective arylation of acrolein diethyl acetal, highlighting its role in specific synthetic organic reactions (Nájera & Botella, 2005).

  • Barium Ion Sensing : A study explored the use of a dimethylacetamide derivative as an ionophore for a potentiometric barium ion sensor, demonstrating applications in analytical chemistry (Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003).

  • Corrosion Inhibition : Benzimidazole derivatives with N,N-dimethylacetamide showed potential as corrosion inhibitors, an application relevant in materials science (Rouifi et al., 2020).

  • Reactivity Studies : Recent uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as reagents were reviewed, highlighting their multifaceted roles in synthetic chemistry (Le Bras & Muzart, 2018).

properties

IUPAC Name

2-(3-chlorophenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZWVIWMTKAKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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